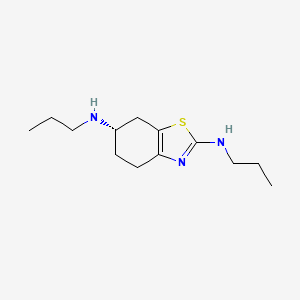

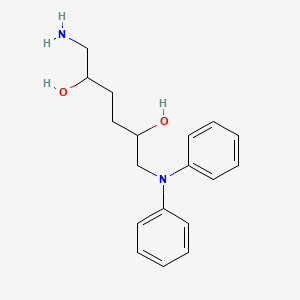

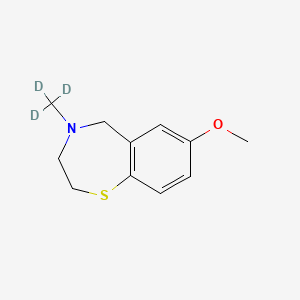

![molecular formula C13H8Cl6 B565698 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 17064-54-9](/img/structure/B565698.png)

1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene” is a chemical compound with the molecular formula C13H8Cl6 . It has an average mass of 376.921 Da and a monoisotopic mass of 373.875702 Da . This compound is used as an intermediate in the production of heptene fungicides and flame inhibitors .

Molecular Structure Analysis

The molecular structure of “1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene” consists of a bicyclic heptene ring with six chlorine atoms and a phenyl group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene” include a molecular weight of 376.92 and a molecular formula of C13H8Cl6 .Applications De Recherche Scientifique

1. Mechanistic Insights in Catalysis

The gold-catalyzed cycloisomerization of enynes involves intermediate complexes structurally similar to 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene. Notably, the study by Brooner, Robertson, and Widenhoefer (2014) shed light on the 1,3-hydrogen migration mechanism in such complexes, pinpointing a hidden Brønsted acid-catalyzed pathway that operates outside the coordination sphere of gold. This insight is crucial for understanding the detailed mechanistic pathways in organometallic catalysis (Brooner, Robertson & Widenhoefer, 2014).

2. Conformational and Geometric Analysis

Research by Kas’yan et al. (2001) into compounds with structures akin to 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene, such as exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene, provides valuable data on geometric parameters and conformational properties. These findings are essential for the development and optimization of novel organic compounds with specific spatial and electronic configurations (Kas’yan et al., 2001).

3. Enzymatic Resolution and Chirality

The study by Türkmen, Akhmedov, and Tanyeli (2005) highlights the enzymatic resolution of compounds structurally similar to 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene. They achieved enantiomerically enriched products, emphasizing the importance of chirality in chemical synthesis and the potential for producing stereospecific pharmaceuticals (Türkmen, Akhmedov & Tanyeli, 2005).

4. Biocatalytic Transformations

The research by Fairlamb et al. (2004) demonstrates the biocatalytic capabilities of Cunninghamella echinulata NRRL 3655, which transformed compounds structurally related to 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene into novel hydroxylactones. This finding highlights the potential of using biocatalysts for complex organic transformations, offering a greener alternative to traditional chemical synthesis (Fairlamb et al., 2004).

Mécanisme D'action

The mechanism of action for “1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene” is not specified in the available data. As an intermediate in the production of heptene fungicides and flame inhibitors, its mechanism of action would depend on the specific reactions it undergoes during these processes .

Propriétés

IUPAC Name |

1,2,3,4,7,7-hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGHNAMZGTYPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747879 |

Source

|

| Record name | 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |

CAS RN |

17064-54-9 |

Source

|

| Record name | 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

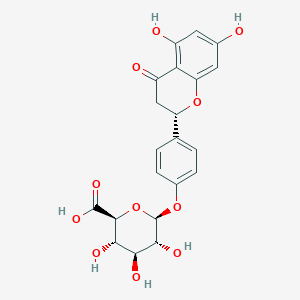

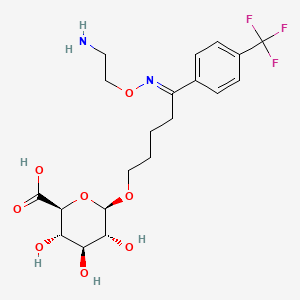

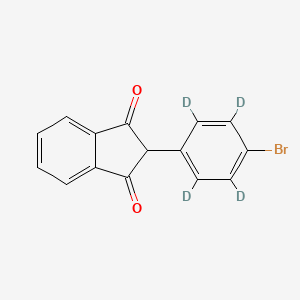

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)